Ganoderic acid C1 is a lanostane-type triterpenoid compound primarily isolated from Ganoderma lucidum, a medicinal mushroom commonly known as Lingzhi or Reishi [, , , ]. It is one of the many triterpenoids found in Ganoderma lucidum, contributing to the diverse pharmacological activities associated with this fungus. Ganoderic acid C1 has attracted significant interest within the scientific research community for its potential anti-inflammatory and anti-tumor properties [, , ].
Ganoderic acid C1 is predominantly sourced from the fruiting bodies and mycelium of Ganoderma lucidum. This mushroom has been used in traditional medicine for centuries, particularly in East Asia, where it is valued for its health benefits. The extraction and quantification of ganoderic acids, including C1, have been extensively studied using methods such as high-performance liquid chromatography (HPLC) .
Chemically, Ganoderic acid C1 belongs to the class of triterpenoids, specifically lanostane-type triterpenes. It is characterized by its complex molecular structure, which contributes to its bioactivity. The compound exhibits various pharmacological properties, making it a subject of interest in both pharmacology and medicinal chemistry .
The synthesis of Ganoderic acid C1 can be approached through natural extraction from Ganoderma species or via chemical synthesis in laboratory settings. The natural extraction typically involves:
In laboratory settings, synthetic methods may involve the modification of simpler triterpenoid structures through various organic reactions, although detailed synthetic pathways specific to Ganoderic acid C1 are less commonly reported.
The extraction process often utilizes HPLC for the quantification and analysis of ganoderic acids. For instance, an Agilent 1260 Infinity II HPLC system equipped with a Zorbax Extend-C18 column is frequently employed to separate and quantify individual ganoderic acids based on their unique retention times and UV absorbance .
Ganoderic acid C1 has a complex molecular structure typical of triterpenoids. Its chemical formula is , reflecting its large carbon skeleton and functional groups that contribute to its biological activity.
The molecular weight of Ganoderic acid C1 is approximately 470.68 g/mol. The structural characteristics include multiple hydroxyl groups that enhance its solubility and reactivity, facilitating interactions with biological targets .
Ganoderic acid C1 participates in various chemical reactions typical of triterpenoids, including:
Studies have shown that ganoderic acids can undergo transformations under different environmental conditions or in the presence of specific enzymes, which can alter their pharmacological properties .
The mechanism of action for Ganoderic acid C1 involves multiple pathways:
Research indicates that Ganoderic acid C1 significantly reduces inflammation markers in vitro and in vivo models, suggesting its potential as a therapeutic agent for inflammatory diseases .
Ganoderic acid C1 is typically a white crystalline solid at room temperature. It exhibits low solubility in water but is soluble in organic solvents like methanol and ethanol.
Relevant studies have demonstrated that the compound maintains its integrity during standard extraction processes but may require careful handling during synthesis to prevent degradation .
Ganoderic acid C1 has been extensively researched for its potential applications in medicine:
The ongoing research continues to uncover new therapeutic potentials for Ganoderic acid C1, highlighting its significance in modern pharmacology and natural product chemistry.
Ganoderma lucidum (Lingzhi or Reishi) has been revered in East Asian medicine for over 2,000 years. The earliest documented use appears in China’s Shennong’s Classic of Materia Medica (Eastern Han Dynasty, 25–220 AD), where it was classified as a "superior herb" for promoting longevity and vitality [3] [10]. Historical texts like the Compendium of Materia Medica (1596 AD) describe its bitter taste, non-toxic nature, and applications for "nourishing vitality" and treating fatigue [10]. Imperial courts consumed Lingzhi teas and elixirs, associating it with spiritual potency and immortality—a tradition embedded in Taoist practices [3]. Notably, G. lucidum was distinguished from other fungi by its glossy, lacquered appearance (from Greek: ganos = brightness, derma = skin) [9]. Despite taxonomic debates, modern pharmacopeias (e.g., Chinese Pharmacopoeia) recognize G. lucidum as a distinct medicinal species [9].
Table 1: Historical Documentation of G. lucidum
Text | Period | Medicinal Description |
---|---|---|
Shennong's Classic | Eastern Han | "Superior herb for immortality and spiritual calm" |
Compendium of Materia Medica | Ming Dynasty | "Nourishes the heart, repairs vitality" |
Japanese Honzō Wamyō | 918 AD | "Elixir for longevity" |
Ganoderic acid C1 (GA-C1) first emerged in scientific literature in 1985 when Kikuchi et al. isolated it from G. lucidum fruiting bodies. This discovery was part of a broader effort to characterize the mushroom’s "bitter principles" [1] [9]. Structurally, GA-C1 is a C30 lanostane-type triterpenoid with a molecular weight of 516.6 g/mol, featuring a highly oxidized scaffold including ketone groups at C-3 and C-7, hydroxylation at C-11/C-15, and a Δ8,9 double bond [9] [10]. Unlike simpler triterpenes, GA-C1 belongs to "Type II" ganoderic acids characterized by conjugated double bonds (C7=C8, C9=C11), which enhance its bioactivity [9]. Advances in chromatography (HPLC-ELSD, UPLC-QTOF-MS) enabled its purification from complex extracts, revealing concentrations of 0.14–0.82 mg/g in wild fruiting bodies—significantly lower than major analogs like GA-A [9] [10]. Pharmacologically, GA-C1 gained attention for its anti-tumor and anti-inflammatory properties, distinguishing it from polysaccharide fractions dominating earlier research [4] [9].
Table 2: Key Milestones in GA-C1 Research
Year | Advance | Significance |
---|---|---|
1985 | First isolation by Kikuchi et al. | Structural identification via NMR/MS |
2010 | Cytotoxicity screening against HepG2 | IC₅₀ = 12.7 μM (selective over normal cells) |
2022 | Biosynthetic gene cluster mapping | Identified CYP450s involved in oxidation |
2024 | Anti-atherosclerosis mechanism elucidated | PPARγ/CD36 pathway modulation in macrophages |
Triterpenoids constitute >200 structurally distinct compounds in Ganoderma, classified as ganoderic acids, lucidenic acids, or ganodermic acids based on carboxylation and side-chain modifications [3] [9]. GA-C1 exemplifies the lanostane tetracyclic skeleton common to these metabolites, biosynthesized via the mevalonate pathway where oxidosqualene cyclizes to lanosterol, followed by CYP450-mediated oxidations [9] [10]. Chemodiversity arises from enzymatic tailoring (e.g., acetyltransferases adding -OCOCH3 at C-15), with Type II variants like GA-C1 exhibiting enhanced bioactivity due to conjugated double bonds enabling electrophilic interactions with cellular targets [9]. Compared to GA-A (anti-inflammatory) and GA-D (anti-HIV), GA-C1 shows distinct pharmacological profiles:
Table 3: Comparative Bioactivity of Key Ganoderic Acids
Compound | Structural Features | Dominant Bioactivities | Mechanistic Insights |
---|---|---|---|
GA-C1 | Δ8,9, 3-keto, 7-keto | Anti-tumor, Anti-atherosclerotic | PPARγ agonism, Bax activation |
GA-A | 26-oic acid, Δ7,8 | Anti-inflammatory, Immunomodulation | NF-κB inhibition, IL-6 suppression |
GA-D | 15α-OH, Δ8,9 | Anti-HIV, Cytotoxic | HIV-1 protease inhibition |
GA-T | 24,25-epoxide | Anti-metastatic, Neuroprotective | MMP-9 downregulation |
Table 4: Ganoderic Acid C1 Chemical Profile
Property | Value |
---|---|
IUPAC Name | (25R)-3,7,15,23-tetraoxo-5α-lanost-8-en-26-oic acid |
Molecular Formula | C₃₀H₄₄O₇ |
Molecular Weight | 516.6 g/mol |
Solubility | DMSO, methanol; insoluble in water |
Bioactivity Highlights | IC₅₀ = 12.7 μM (HepG2), MIC = 64 μg/mL (S. aureus) |
Natural Source | Fruiting bodies of G. lucidum, G. sinense |
GA-C1 exemplifies the intersection of traditional knowledge and modern pharmacognosy. Its structural complexity underpins targeted bioactivities, positioning it as a high-value scaffold for drug development.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0